molecular formula C19H23NO6S B11290313 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

Cat. No.: B11290313
M. Wt: 393.5 g/mol
InChI Key: JTPPGSHDDJPAAH-AWEZNQCLSA-N
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Description

2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Oxyacetamido Group: This step involves the reaction of the coumarin derivative with an appropriate amine and acetic anhydride to form the oxyacetamido group.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxyacetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of caspases and other apoptotic pathways.

    Modulate Signaling Pathways: It can modulate various signaling pathways, including those involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXYCOUMARIN: A well-known anticoagulant.

    WARFARIN: Another anticoagulant with a similar coumarin core.

    UMBELLIFERONE: A coumarin derivative with antioxidant properties.

Uniqueness

2-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of the coumarin core with the oxyacetamido and butanoic acid moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H23NO6S/c1-4-12-9-17(22)26-18-11(2)15(6-5-13(12)18)25-10-16(21)20-14(19(23)24)7-8-27-3/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,20,21)(H,23,24)/t14-/m0/s1

InChI Key

JTPPGSHDDJPAAH-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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